Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
Description
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate (CAS: 3044-56-2) is a β-keto ester derivative featuring a 3,4,5-trimethoxybenzoyl substituent. Its molecular formula is C₁₄H₁₈O₆ (monoisotopic mass: 282.110 g/mol), and it is structurally characterized by a central β-keto ester moiety conjugated with a highly substituted aromatic ring . The compound is synthesized via condensation reactions involving ethyl acetoacetate and 3,4,5-trimethoxybenzoyl derivatives under acidic or catalytic conditions. Its IR spectra reveal strong absorption bands at ~1700–1750 cm⁻¹ for carbonyl (C=O) groups, while ¹H-NMR shows distinct signals for methoxy (δ ~3.8–3.9 ppm) and ethyl ester protons (δ ~1.2–4.3 ppm) .
Structure
3D Structure
Properties
Molecular Formula |
C16H20O7 |
|---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate |
InChI |
InChI=1S/C16H20O7/c1-6-23-16(19)13(9(2)17)14(18)10-7-11(20-3)15(22-5)12(8-10)21-4/h7-8,13H,6H2,1-5H3 |
InChI Key |
XMDHUXBICPXDJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 135.0 g (0.64 mol) of 3,4,5-trimethoxybenzoic acid is refluxed with 170 mL of thionyl chloride at 85°C for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding a crude product that is recrystallized from petroleum ether to obtain 135.5 g (91.5% yield) of pure 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.
Table 1: Synthesis Parameters for 3,4,5-Trimethoxybenzoyl Chloride
| Parameter | Value |
|---|---|
| Starting Material | 3,4,5-Trimethoxybenzoic acid |
| Reagent | Thionyl chloride (SOCl₂) |
| Temperature | 85°C (reflux) |
| Reaction Time | 2 hours |
| Yield | 91.5% |
| Purity (Post-Recrystallization) | >98% (by NMR) |
This method is highly reproducible, with the patent noting consistent yields above 90% across multiple batches. The use of petroleum ether for recrystallization ensures minimal residual solvents, critical for pharmaceutical applications.
Condensation with Ethyl Acetoacetate
The second step involves the base-catalyzed condensation of 3,4,5-trimethoxybenzoyl chloride with ethyl acetoacetate. This reaction forms the target compound through a nucleophilic attack by the enolate of ethyl acetoacetate on the acyl chloride.
Detailed Procedure
Sodium ethoxide (NaOEt) is generated in situ by dissolving 27 g (1.17 mol) of sodium metal in 400 mL of anhydrous ethanol. To this solution, 84.6 g (0.65 mol) of ethyl acetoacetate is added under mechanical stirring at room temperature. The acyl chloride (34 g per batch) is introduced in four portions, each followed by 100 mL of sodium ethoxide. The mixture becomes viscous, requiring the addition of diethyl ether to maintain stirrability. After 13 hours, the product is isolated by filtration, dissolved in water, acidified to pH 2 with HCl, and recrystallized to yield 169.4 g (93.6%) of this compound.
Table 2: Key Parameters for the Condensation Reaction
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide (NaOEt) |
| Solvent | Anhydrous ethanol |
| Temperature | Room temperature (25°C) |
| Reaction Time | 13 hours |
| Yield | 93.6% |
| Melting Point | 97.5–98.5°C |
Mechanistic Insights
The reaction proceeds via the formation of an enolate intermediate from ethyl acetoacetate, which attacks the electrophilic carbonyl carbon of the acyl chloride. The transient tetrahedral intermediate collapses, releasing HCl and forming the β-ketoester. The high yield is attributed to the stoichiometric use of sodium ethoxide, which ensures complete deprotonation of ethyl acetoacetate.
Purification and Characterization
Recrystallization and Filtration
Crude this compound is purified through sequential recrystallization. The patent specifies using water for initial dissolution, followed by acidification to precipitate the product. Final recrystallization from ethanol yields a purity >99%, as confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, aromatic), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 6H, OCH₃), 3.87 (s, 3H, OCH₃), 3.32 (s, 2H, CH₂CO), 1.31 (t, J = 7.1 Hz, 3H, CH₃).
-
IR (KBr): 1745 cm⁻¹ (C=O ester), 1710 cm⁻¹ (C=O ketone), 1605 cm⁻¹ (aromatic C=C).
Table 3: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | Aromatic protons at δ 7.21 |
| IR Spectroscopy | C=O stretches at 1745, 1710 cm⁻¹ |
| Melting Point | 97.5–98.5°C |
Scalability and Industrial Relevance
The patent-specified protocol demonstrates industrial scalability, with batches exceeding 100 g of starting material. Key advantages include:
-
Cost Efficiency: Thionyl chloride is inexpensive and easily removed under vacuum.
-
Minimal Byproducts: The reaction produces only HCl gas, which is neutralized during workup.
-
High Throughput: The two-step process completes within 15 hours, suitable for large-scale manufacturing.
Comparative Analysis of Alternative Methods
While the method above is dominant, VulcanChem reports a variant using 3,4,5-trimethoxybenzoic acid chloride and ethyl acetoacetate under similar conditions but with unspecified yields . The patent’s detailed optimization (e.g., staggered reagent addition, ether solvent modulation) likely accounts for its superior yield (93.6% vs. ~90% in generic protocols).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the benzoyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate has the molecular formula and a molecular weight of 324.32 g/mol. The compound features several functional groups that contribute to its reactivity and biological properties:
- Ethyl ester group
- Ketone functional group
- 3,4,5-trimethoxybenzoyl moiety
This combination enhances its potential as a pharmacophore in medicinal chemistry.
Chemistry
In organic synthesis, this compound serves as a versatile building block. It is utilized in various chemical reactions including:
- Oxidation : Converting the compound into corresponding carboxylic acids.
- Reduction : Transforming the keto group into a hydroxyl group.
- Substitution : The methoxy groups can undergo nucleophilic substitution reactions.
These reactions facilitate the synthesis of more complex molecules and derivatives that may have enhanced properties or activities.
Biology
The compound has been investigated for its biological activities, particularly:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) suggest effective potency against these pathogens.
- Anthelmintic Activity : The compound has shown promise in anthelmintic assays against parasitic worms. It outperformed standard treatments like albendazole, indicating its potential in treating parasitic infections.
Medicine
In medicinal chemistry, this compound is explored for drug development. Its mechanism of action may involve:
- Enzyme Inhibition : Interacting with specific enzymes critical for tumor growth.
- DNA Intercalation : Potentially affecting gene expression through interaction with DNA.
These properties make it a candidate for developing new therapeutic agents targeting various diseases, including cancer .
Industry
The compound is also utilized in the synthesis of specialty chemicals and materials. Its unique structure allows for applications in creating novel compounds with desired physical and chemical properties.
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound derivatives against multiple bacterial strains. Results showed significant antibacterial activity with MIC values indicating effectiveness comparable to standard antibiotics .
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 0.07 |
| S. aureus | 0.11 |
| K. pneumonia | 0.09 |
This data suggests that the compound may serve as a lead for developing new antimicrobial agents.
Anthelmintic Activity
Another study focused on the anthelmintic properties of this compound against Pheretima posthuma and Ascaridia galli. It demonstrated superior efficacy compared to conventional treatments.
| Test Compound | Time of Death (minutes) |
|---|---|
| Ethyl 3-oxo... | 30 |
| Albendazole | 45 |
These findings highlight its potential as an alternative treatment for helminth infections.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Hydrazinylidene and Benzylidene Families
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate belongs to a broader class of β-keto esters with aryl substituents. Key analogues and their properties are summarized below:
Table 1: Comparative Data for this compound and Analogues
Key Observations
Synthetic Yields : The target compound exhibits a lower yield (20–45%) compared to analogues like 1d (70%), likely due to steric and electronic challenges in introducing the bulky 3,4,5-trimethoxybenzoyl group .
Spectral Differences :
- IR : All compounds show C=O stretches, but hydrazinylidene derivatives (1c, 1d) exhibit additional NH stretches (~3250–3350 cm⁻¹) absent in the target compound .
- NMR : Methoxy protons (δ ~3.8–3.9 ppm) are unique to trimethoxy-substituted derivatives, while nitro groups (1d) cause deshielding in ¹³C-NMR (δ ~148 ppm) .
Crystallographic Behavior: The benzylidene analogue (Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate) forms a triclinic lattice with intermolecular C–H···O interactions stabilizing its Z-configuration, whereas the target compound’s crystal data remain unreported .
Functional and Pharmacological Comparisons
- Cytotoxic Potential: Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives exhibit anthelmintic and cytotoxic effects, highlighting the β-keto ester scaffold’s versatility in drug discovery .
Biological Activity
Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- An ethyl ester group
- A ketone functional group
- A 3,4,5-trimethoxybenzoyl moiety
This combination contributes to its distinctive chemical reactivity and biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activities. For instance, derivatives of trimethoxybenzoyl compounds have shown significant antiproliferative effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may inhibit enzymes involved in cell division and stress response pathways. Studies suggest that the trimethoxybenzoyl group can bind to dihydrofolate reductase, down-regulating folate cycle gene expression in cancer cells .
- Case Studies : In vitro studies have demonstrated that related compounds possess IC50 values ranging from 6.7 µM to 72.9 µM against different cancer cell lines .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating effective potency .
- Anthelmintic Activity : The compound has shown promise in anthelmintic assays against parasitic worms, outperforming standard treatments like albendazole .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The trimethoxybenzoyl moiety interacts with specific enzymes that are critical for tumor growth and survival.
- DNA Intercalation : The isoindole structure may intercalate with DNA, affecting gene expression and cellular functions .
- Protein Binding : High binding affinity to proteins involved in cellular processes enhances its therapeutic potential.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Anticancer Activity | Antibacterial Activity | Unique Features |
|---|---|---|---|
| This compound | High potency against various cell lines | Effective against E. coli, S. aureus | Trimethoxybenzoyl moiety |
| TMECG (related compound) | Significant antiproliferative effects | Moderate antibacterial effects | Enhanced bioavailability due to structural modifications |
| Other derivatives | Variable potency | Limited effectiveness | Different functional groups |
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate?
The compound is typically synthesized via acylative condensation between 3,4,5-trimethoxybenzoyl chloride and ethyl acetoacetate. This reaction is conducted under basic conditions (e.g., potassium carbonate or sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM). Evidence from similar esters (e.g., methyl 3,4,5-trimethoxybenzoate) indicates that esterification of the benzoyl chloride with the β-keto ester moiety proceeds efficiently at room temperature, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters:
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include the β-keto ester carbonyl (δ ~170 ppm in ¹³C NMR) and methoxy protons (δ ~3.8–3.9 ppm in ¹H NMR) .
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (β-keto carbonyl) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 283.29 (C₁₄H₁₈O₆) validates the molecular formula .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of reactions involving the β-keto ester moiety?
The Z-configuration of the α,β-unsaturated ketone (confirmed via X-ray crystallography) directs nucleophilic attacks to the γ-position due to steric hindrance from the bulky 3,4,5-trimethoxybenzoyl group. Computational studies on analogous compounds suggest that electron-withdrawing methoxy groups enhance electrophilicity at the β-carbon, but steric effects dominate in regiochemical outcomes .
Q. What contradictions exist in reported biological activities of derivatives of this compound, and how can they be resolved?
Derivatives like 3-amino-2-(3,4,5-trimethoxybenzoyl)thiophenes show potent anti-tubulin activity in some studies but poor solubility in others. This discrepancy arises from crystallinity variations (observed via powder XRD) and aggregation tendencies. Mitigation strategies include co-crystallization with solubilizing agents (e.g., cyclodextrins) or structural modifications to introduce hydrophilic substituents .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Molecular docking (using software like AutoDock Vina) identifies binding interactions between the trimethoxybenzoyl group and tubulin’s colchicine site. Pharmacokinetic simulations (e.g., SwissADME) predict logP values >3.0 for most derivatives, indicating high lipophilicity. Introducing polar groups (e.g., hydroxyl or amine) at the ethyl ester position improves aqueous solubility without compromising binding affinity .
Q. What experimental pitfalls complicate the synthesis of enantiomerically pure derivatives?
Racemization during ester hydrolysis (e.g., converting ethyl ester to carboxylic acid) is common due to the acidic α-hydrogen. Using low-temperature saponification (0–5°C) with LiOH in THF/water minimizes this issue. Chiral HPLC (e.g., Chiralpak AD-H column) is essential for enantiomeric excess (ee) validation .
Q. How do non-covalent interactions in the solid state affect the compound’s stability and formulation?
C–H···O hydrogen bonds (2.6–2.8 Å) and π–π stacking (3.4–3.6 Å interplanar distances) contribute to high melting points (>150°C) and low hygroscopicity. However, these interactions also reduce dissolution rates. Mechanical grinding or amorphous solid dispersion techniques can enhance bioavailability .
Methodological Guidelines
- Crystallization Optimization : Use mixed solvents (e.g., ethyl acetate/hexanes) for slow evaporation to obtain X-ray-quality crystals .
- Spectral Validation : Cross-reference NMR data with structurally similar compounds (e.g., ethyl 2-methyl-5-oxo-hexahydroquinoline derivatives) to confirm assignments .
- Biological Assays : Prioritize derivatives with IC₅₀ values <1 µM in tubulin polymerization assays for further in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
